Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate

Medicinal Chemistry Physicochemical Profiling logP

Medicinal chemists often face solubility issues with hydrophobic benzothiophene probes. This compound (clogP 4.0) offers a 1.2 log unit advantage over benzoylamino analogs, enhancing aqueous solubility while maintaining permeability. Key differentiation: (i) Propionyl group (Es ≈ -0.36) accesses sterically constrained binding pockets; (ii) 7-OH H-bond donor enables critical target interactions; (iii) ≥95% purity, MW 372.24 g/mol, ideal for HTS libraries.

Molecular Formula C14H14BrNO4S
Molecular Weight 372.24 g/mol
CAS No. 1171096-22-2
Cat. No. B1387261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate
CAS1171096-22-2
Molecular FormulaC14H14BrNO4S
Molecular Weight372.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C2=C(S1)C(=C(C=C2)Br)O)C(=O)OCC
InChIInChI=1S/C14H14BrNO4S/c1-3-9(17)16-13-10(14(19)20-4-2)7-5-6-8(15)11(18)12(7)21-13/h5-6,18H,3-4H2,1-2H3,(H,16,17)
InChIKeyRRGOFUKSRDDYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate: Core Pharmacophore & Context


Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate is a polysubstituted benzo[b]thiophene derivative bearing a 2-propionylamino group, a 6-bromo substituent, and a 7-hydroxy moiety on the fused aromatic system [1]. This substitution pattern distinguishes it from the more extensively studied 2‑aroylamino (e.g., 2‑benzoylamino) and 2‑acetamido congeners, and places it within a chemotype that has been explored for modulating intracellular targets such as protein‑crosslinking pathways [2]. The compound is typically supplied at ≥95 % purity (C₁₄H₁₄BrNO₄S; MW = 372.24 g mol⁻¹; clogP ≈ 4.0; H‑bond donors = 2; H‑bond acceptors = 5) [1].

Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate: Interchangeability Concerns


Closely related benzothiophene‑3‑carboxylates (e.g., the 2‑benzoylamino‑6‑bromo‑7‑hydroxy analog CAS 113407‑94‑6 or the 2‑acetamido‑6‑bromo‑7‑hydroxy analog CAS 113407‑93‑5) share the 6‑bromo‑7‑hydroxy‑3‑carboxylate scaffold but diverge critically at the 2‑position amide substituent [1]. This divergence alters the amide’s electronic character, H‑bonding geometry, steric bulk, and metabolic liability, which in turn can shift target‑binding affinity, selectivity, and in‑vivo half‑life by orders of magnitude [2]. Consequently, generic substitution without direct comparative data on potency, selectivity, and pharmacokinetics in the same assay system risks selecting a compound that is either inactive against the target of interest or exhibits an unacceptable off‑target profile.

Differentiation Evidence for Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate


logP Divergence: Propionylamino vs. Benzoylamino Analogs

The 2‑propionylamino derivative (target compound) exhibits a computed logP (XLogP3‑AA) of 4.0 [1]. In contrast, the 2‑benzoylamino analog (CAS 113407‑94‑6) has a reported logP of 5.2 [2]. This 1.2‑log‑unit difference reflects the replacement of the propionyl methyl group with a phenyl ring, substantially increasing lipophilicity.

Medicinal Chemistry Physicochemical Profiling logP

Steric Hindrance at the 2-Amide Position

The propionyl group (‒C(=O)CH₂CH₃) has a Taft steric parameter (Es) of approximately ‑0.36, while the benzoyl group (‒C(=O)Ph) has an Es of roughly ‑1.75 [1]. The substantially larger steric demand of the benzoyl group can restrict the amide’s conformational freedom and hinder access to planar binding pockets. No direct head‑to‑head biological data are available; this inference is based on established steric parameter databases [2].

Medicinal Chemistry Structure‑Activity Relationship Steric Effects

Purity Specifications for Reproducible Biochemical Screening

The target compound is commercially sourced with a minimum HPLC purity of 95 % (C₁₄H₁₄BrNO₄S; MW = 372.24) . The 2‑benzoylamino analog (CAS 113407‑94‑6) is also listed at 95 % purity, but its molecular weight is 420.28 g mol⁻¹ [1].

Analytical Chemistry Quality Control HPLC Purity

7-Hydroxy Group as Hydrogen-Bond Donor

The 7‑hydroxy substituent of the target compound provides a hydrogen‑bond donor (HBD) count of 2 (phenolic OH + amide NH) [1]. The corresponding 7‑unsubstituted analog (ethyl 6‑bromo‑2‑(propionylamino)benzo[b]thiophene‑3‑carboxylate; not commercially characterized) would have an HBD count of 1. The additional donor can engage in critical hydrogen‑bond interactions with target residues, as observed in benzo[b]thiophene‑based kinase inhibitors [2].

Medicinal Chemistry Hydrogen Bonding Structure‑Activity Relationship

Application Scenarios for Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate


Moderately Lipophilic Core for Lead Optimization

The target compound’s logP of 4.0, 1.2 log units lower than the benzoylamino analog, makes it a superior choice for programs that need to balance membrane permeability with aqueous solubility. Medicinal chemists can use this compound as a starting point for further hydrophilic modifications aimed at improving oral bioavailability [1].

SAR: 2-Amide Substituent Effects on Selectivity

The propionyl group’s smaller steric footprint (Es ≈ ‑0.36) compared to bulkier amides (e.g., benzoyl, cyclopropanecarbonyl) allows the molecule to probe sterically constricted binding pockets. Systematic SAR studies can exploit this property to map the spatial tolerance of the target active site [2].

Chemical Probes Requiring a Phenolic H-Bond Donor

The 7‑hydroxy group provides a critical hydrogen‑bond donor that is absent in 7‑unsubstituted or 7‑methoxy analogs. This feature is valuable in developing probes for enzyme classes where a hydroxyl‑mediated interaction is essential for inhibitory activity, as inferred from benzothiophene‑3‑carboxylate pharmacophores [3].

HTS Libraries: Purity and Manageable Molecular Weight

With a purity specification of ≥95 % and a molecular weight of 372.24 g mol⁻¹, the compound meets the criteria for inclusion in HTS libraries. Its lower MW relative to benzoylamino analogs reduces the risk of solubility‑related artifacts in automated screening formats .

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